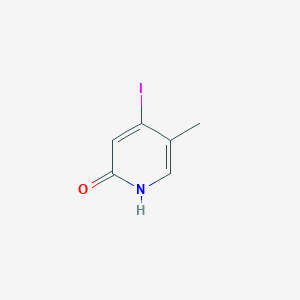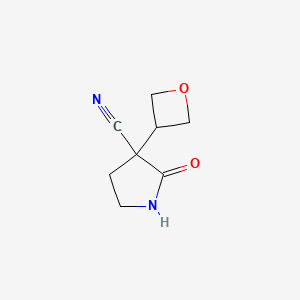
(3-Methoxy-4-methylphenyl)(piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Methoxy-4-methylphenyl)(piperidin-1-yl)methanone, also known as MMPP, is an aromatic synthetic compound derived from a class of compounds known as piperidinones. It has been used in a variety of scientific research applications, including as a potential drug target, as a potential therapeutic agent, and as a tool for studying the effects of drugs on the body.
Wissenschaftliche Forschungsanwendungen
(3-Methoxy-4-methylphenyl)(piperidin-1-yl)methanone has been studied in a variety of scientific research applications. It has been used as a potential drug target, as a potential therapeutic agent, and as a tool for studying the effects of drugs on the body. In addition, (3-Methoxy-4-methylphenyl)(piperidin-1-yl)methanone has been studied as a potential inhibitor of the enzyme monoamine oxidase (MAO) and as a potential inhibitor of the enzyme acetylcholinesterase (AChE).
Wirkmechanismus
(3-Methoxy-4-methylphenyl)(piperidin-1-yl)methanone is thought to act as an inhibitor of the enzyme monoamine oxidase (MAO). MAO is an enzyme responsible for the breakdown of neurotransmitters in the brain. By inhibiting MAO, (3-Methoxy-4-methylphenyl)(piperidin-1-yl)methanone may increase the levels of certain neurotransmitters in the brain, such as serotonin, dopamine, and norepinephrine. In addition, (3-Methoxy-4-methylphenyl)(piperidin-1-yl)methanone is thought to act as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, (3-Methoxy-4-methylphenyl)(piperidin-1-yl)methanone may increase the levels of acetylcholine in the brain.
Biochemical and Physiological Effects
(3-Methoxy-4-methylphenyl)(piperidin-1-yl)methanone has been studied for its potential biochemical and physiological effects. It has been shown to have a stimulatory effect on the central nervous system, as well as a modulatory effect on the cardiovascular system. In addition, (3-Methoxy-4-methylphenyl)(piperidin-1-yl)methanone has been shown to have an antidepressant-like effect in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
(3-Methoxy-4-methylphenyl)(piperidin-1-yl)methanone has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a low toxicity profile. In addition, (3-Methoxy-4-methylphenyl)(piperidin-1-yl)methanone has been shown to have a wide range of potential biochemical and physiological effects, making it a useful tool for studying the effects of drugs on the body. However, there are some limitations to using (3-Methoxy-4-methylphenyl)(piperidin-1-yl)methanone in laboratory experiments. For example, (3-Methoxy-4-methylphenyl)(piperidin-1-yl)methanone is not very soluble in water, making it difficult to use in certain types of experiments.
Zukünftige Richtungen
There are a number of potential future directions for the study of (3-Methoxy-4-methylphenyl)(piperidin-1-yl)methanone. These include further exploration of its potential therapeutic applications, such as its potential use as an antidepressant or as an inhibitor of MAO and AChE. In addition, further research could be done to explore the potential biochemical and physiological effects of (3-Methoxy-4-methylphenyl)(piperidin-1-yl)methanone, as well as its potential toxicological effects. Finally, further research could be done to develop more efficient and cost-effective methods of synthesizing (3-Methoxy-4-methylphenyl)(piperidin-1-yl)methanone.
Synthesemethoden
(3-Methoxy-4-methylphenyl)(piperidin-1-yl)methanone can be synthesized through a variety of methods, including the Williamson ether synthesis, the Ullmann reaction, and the Stork-Zhao reaction. The Williamson ether synthesis involves the reaction of an alkyl halide with a phenol in the presence of an alkoxide base. The Ullmann reaction involves the reaction of an alkyl halide with an aryl halide in the presence of a copper catalyst. The Stork-Zhao reaction involves the reaction of an alkyl halide with an aryl halide in the presence of a palladium catalyst.
Eigenschaften
IUPAC Name |
(3-methoxy-4-methylphenyl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-11-6-7-12(10-13(11)17-2)14(16)15-8-4-3-5-9-15/h6-7,10H,3-5,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKJRSKLXZKJAKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCCCC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methoxy-4-methylphenyl)(piperidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














